molecular formula C29H26ClFN4O4S B12418340 Lapatinib-d5

Lapatinib-d5

Cat. No.: B12418340
M. Wt: 586.1 g/mol
InChI Key: BCFGMOOMADDAQU-JIZANVDTSA-N
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Description

Lapatinib-d5 is a deuterated form of lapatinib, an oral receptor tyrosine kinase inhibitor. It targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of lapatinib, as the deuterium atoms can provide more detailed insights into the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lapatinib-d5 involves several key steps, including the introduction of deuterium atoms. One common method is to start with the synthesis of lapatinib and then replace specific hydrogen atoms with deuterium. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and specialized reactors to ensure efficient and selective incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Lapatinib-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .

Scientific Research Applications

Lapatinib-d5 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Lapatinib-d5 exerts its effects by inhibiting the tyrosine kinase domains of both EGFR and HER2. It binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cellular proliferation and survival in HER2-positive tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lapatinib-d5 is unique due to its dual inhibition of both EGFR and HER2, providing a broader spectrum of activity compared to compounds that target only one receptor.

Properties

Molecular Formula

C29H26ClFN4O4S

Molecular Weight

586.1 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[1,1-dideuterio-2-(trideuteriomethylsulfonyl)ethyl]amino]methyl]furan-2-yl]quinazolin-4-amine

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i1D3,11D2

InChI Key

BCFGMOOMADDAQU-JIZANVDTSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)CC([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Origin of Product

United States

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